molecular formula C19H12Cl2N6 B12223005 7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12223005
M. Wt: 395.2 g/mol
InChI Key: XVACTFVSCTYINL-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine: is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines This compound is characterized by its unique structure, which includes two chlorophenyl groups and a pyrazolo-triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound to form the triazole ring.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the pyrazolo-triazole intermediate with a suitable aldehyde or ketone to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the chlorophenyl groups, potentially leading to the formation of phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a component in high-performance polymers.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(3-chloro-4-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

The uniqueness of 7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific substitution pattern. The presence of both 3-chloro-4-methylphenyl and 4-chlorophenyl groups imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-2-7-14(8-16(11)21)27-18-15(9-23-27)19-25-24-17(26(19)10-22-18)12-3-5-13(20)6-4-12/h2-10H,1H3

InChI Key

XVACTFVSCTYINL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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